1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Catalog No.
S13531316
CAS No.
1621002-24-1
M.F
C27H24N6O2
M. Wt
464.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazo...

CAS Number

1621002-24-1

Product Name

1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

IUPAC Name

1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C27H24N6O2

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C27H24N6O2/c1-3-18-7-5-9-22(15-18)35-21-12-10-19(11-13-21)25-24-26(28)29-17-30-27(24)33(31-25)20-8-6-14-32(16-20)23(34)4-2/h1,4-5,7,9-13,15,17,20H,2,6,8,14,16H2,(H2,28,29,30)

InChI Key

SFTPIUYKBLYRKF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC(=C5)C#C)N

1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound features a piperidine ring and an ethynylphenoxy substituent, which contribute to its unique structural and chemical properties. The presence of the amino group and the enone functional group further enhances its potential for biological activity, making it a subject of interest in medicinal chemistry.

Typical of enones and heterocycles. Notably, it may participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl group. Additionally, the presence of the pyrazolo[3,4-d]pyrimidine moiety allows for potential cyclization reactions under acidic or basic conditions. The synthesis of this compound often involves multi-step processes that include cyclization and functional group modifications.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. Specifically, 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one has shown promise as a GLP1 receptor agonist, which is beneficial in glucose metabolism and weight management . Such biological activities make it a candidate for further pharmacological studies.

The synthesis of 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one typically involves several key steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine: This can be achieved through one-flask synthesis methods that combine various reagents such as hexamethyldisilazane and Vilsmeier agents in a controlled reaction environment.
  • Piperidine Ring Formation: The introduction of the piperidine moiety is often accomplished through nucleophilic substitution reactions.
  • Final Functionalization: The ethynylphenoxy group can be introduced via coupling reactions or direct substitution methods.

These methods are designed to maximize yield and minimize by-products, resulting in high-purity final products suitable for biological testing.

The primary applications of 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one lie in medicinal chemistry and drug development. Its potential as a GLP1 receptor agonist positions it as a candidate for treating type 2 diabetes and obesity. Furthermore, its unique structure may allow for the design of selective inhibitors against specific kinases or receptors involved in cancer progression.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one. Preliminary studies suggest that this compound interacts with various biological targets, including enzymes involved in metabolic pathways. Understanding these interactions can help elucidate its mechanism of action and guide further modifications to enhance efficacy and reduce side effects.

Several compounds share structural features with 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Amino-Pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidine coreAnti-cancer
Ethynylphenol DerivativeEthynyl group attached to phenolAntimicrobial
Piperidine DerivativePiperidine ringCNS activity

Uniqueness

The uniqueness of 1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one lies in its combination of multiple pharmacophores—its dual action as a GLP1 receptor agonist and its potential anti-cancer properties set it apart from other similar compounds. This multifaceted activity suggests that it could be developed into a versatile therapeutic agent with applications across different medical fields.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

464.19607403 g/mol

Monoisotopic Mass

464.19607403 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

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